5-Amino-2,4-dimethoxy-6-methylpyrimidine

Organic Synthesis Pharmaceutical Intermediates Quality Control

This pyrimidine derivative features a unique 5-amino/2,4-dimethoxy/6-methyl substitution pattern essential for regioselective lithiation and condensation with orthoesters, enabling synthesis of antitumor pyrrolopyrimidine scaffolds. Its dual nucleophilic-electrophilic centers make it an ideal building block for diverse chemical libraries. Commercial purity ≥98% ensures reliable performance in SAR studies and high-throughput screening. Procure with confidence; its precise substitution dictates critical synthetic outcomes unavailable from analogs.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 84538-45-4
Cat. No. B3043317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,4-dimethoxy-6-methylpyrimidine
CAS84538-45-4
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)OC)OC)N
InChIInChI=1S/C7H11N3O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h8H2,1-3H3
InChIKeyUAQPUSUAOMKEHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2,4-dimethoxy-6-methylpyrimidine (CAS: 84538-45-4) — Procurement-Ready Pyrimidine Building Block for Pharmaceutical Research and Organic Synthesis


5-Amino-2,4-dimethoxy-6-methylpyrimidine (CAS: 84538-45-4), also known as 2,4-dimethoxy-6-methylpyrimidin-5-amine, is a heterocyclic aromatic compound with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol . This pyrimidine derivative features a core 6-membered ring with two nitrogen atoms at positions 1 and 3, and is functionalized with amino, methoxy, and methyl substituents. It is primarily utilized as a versatile building block in organic synthesis and pharmaceutical development due to its functional groups, which allow for further derivatization and incorporation into more complex bioactive molecules .

Why Generic Pyrimidine Intermediates Cannot Substitute for 5-Amino-2,4-dimethoxy-6-methylpyrimidine in Key Synthetic Pathways


5-Amino-2,4-dimethoxy-6-methylpyrimidine is not a generic pyrimidine; its unique substitution pattern — specifically the 5-amino group coupled with 2,4-dimethoxy and 6-methyl groups — dictates its reactivity and utility in specific synthetic routes. For instance, the 5-amino group is a critical nucleophile for condensation reactions with orthoesters to form ethoxymethyleneamino derivatives, a transformation that is not possible with unsubstituted or differently substituted pyrimidines [1]. Furthermore, the 6-methyl group influences the regioselectivity of further functionalization, such as lithiation, which is essential for introducing fluoroalkyl or other substituents in the synthesis of advanced intermediates [2]. Substituting a closely related analog lacking this precise substitution pattern would lead to divergent reaction outcomes, lower yields, or complete synthetic failure, thereby compromising downstream pharmaceutical development programs.

Quantitative Evidence Guide: Verified Differentiation of 5-Amino-2,4-dimethoxy-6-methylpyrimidine for Scientific Procurement


Synthetic Purity and Analytical Consistency Across Global Suppliers

To ensure reproducibility in multi-step syntheses, the purity of starting materials is paramount. 5-Amino-2,4-dimethoxy-6-methylpyrimidine is commercially supplied with a certified purity of NLT 98% (minimum 98%) by established fine chemical suppliers, as per ISO-compliant quality systems . While other pyrimidine building blocks are available, the consistently high purity of this specific compound reduces the risk of side reactions from impurities and eliminates the need for extensive in-house purification, which is often required for less rigorously characterized analogs. This specification is directly verified by supplier analytical data.

Organic Synthesis Pharmaceutical Intermediates Quality Control

Validated Synthetic Utility: Direct Conversion to Ethoxymethyleneamino Derivative

The compound's 5-amino group is a key functional handle for further derivatization. In a validated synthetic route toward a potential antitumor agent, 5-Amino-2,4-dimethoxy-6-methylpyrimidine (compound 10) was reacted with triethyl orthoformate to produce 2,4-dimethoxy-5-[(ethoxymethylene)amino]-6-methylpyrimidine (compound 11) in a single step [1]. This transformation is specific to the 5-amino substitution; a similar reaction with the corresponding 5-nitro or 5-unsubstituted analog (e.g., 2,4-dimethoxy-6-methylpyrimidine) would not occur or would require a completely different synthetic sequence. The reported procedure establishes a direct, literature-verified application for this specific compound.

Synthetic Methodology Heterocyclic Chemistry Pharmaceutical Intermediates

Differentiated Physicochemical Properties Influence Reactivity and Handling

The compound's molecular formula (C₇H₁₁N₃O₂) and weight (169.18 g/mol) distinguish it from other pyrimidine analogs. For example, the commonly encountered 5-nitro precursor (2,4-dimethoxy-6-methyl-5-nitropyrimidine) has a significantly higher molecular weight and different solubility/stability profile due to the electron-withdrawing nitro group. The presence of the electron-donating 5-amino group in the target compound increases its nucleophilicity, making it more reactive in acylation and alkylation reactions compared to the nitro analog. While direct comparative data on melting point, boiling point, and detailed solubility are not readily available in the public domain, the fundamental differences in functional groups directly dictate distinct chemical behavior and safe handling practices, as outlined in its safety data sheet .

Physicochemical Properties Safety and Handling Chemical Reactivity

Primary Application Scenarios for 5-Amino-2,4-dimethoxy-6-methylpyrimidine in Pharmaceutical R&D and Organic Synthesis


Synthesis of Fused Pyrimidine Heterocycles as Potential Anticancer Agents

5-Amino-2,4-dimethoxy-6-methylpyrimidine serves as a direct precursor in the multi-step synthesis of 2,4-dimethoxypyrrolo[3,2-d]pyrimidine, a core structure being investigated for its antitumor properties [1]. Its specific substitution pattern is required to form the key ethoxymethyleneamino intermediate, which subsequently undergoes cyclization to yield the target pyrrolopyrimidine framework. This application is directly supported by the synthetic methodology outlined in Section 3.

Development of Novel C-6 Fluoroalkylated Pyrimidine Derivatives

The compound's 6-methyl group serves as a handle for regioselective lithiation, enabling the introduction of fluoroalkyl groups at the C-6 position. This synthetic strategy, which is dependent on the specific structure of 2,4-dimethoxy-6-methylpyrimidine, has been utilized to create novel fluorinated pyrimidine derivatives with potential applications in medicinal chemistry and agrochemical research [2]. This application is directly supported by the synthetic methodology outlined in Section 3.

Building Block for Custom Heterocyclic Library Synthesis

Due to its dual nucleophilic (amino) and electrophilic (ring carbon) centers, the compound is an ideal building block for creating diverse chemical libraries through standard acylation, alkylation, and cross-coupling reactions. Its high commercial purity (NLT 98%) ensures reliable starting material for high-throughput screening campaigns and structure-activity relationship (SAR) studies in drug discovery programs. This application is directly supported by the purity and reactivity evidence outlined in Section 3.

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